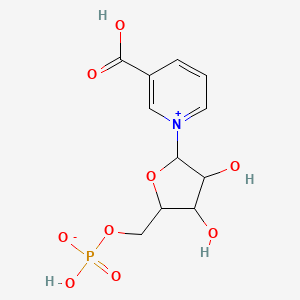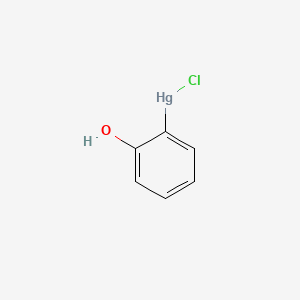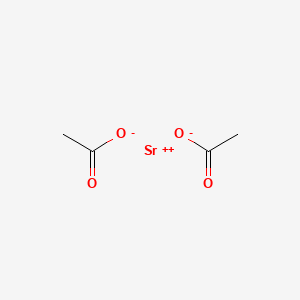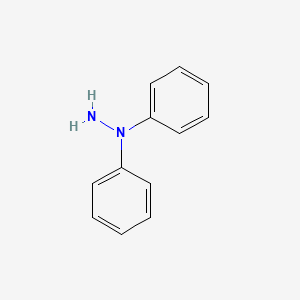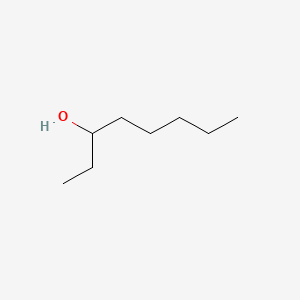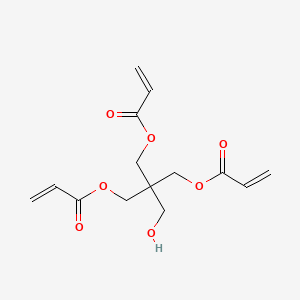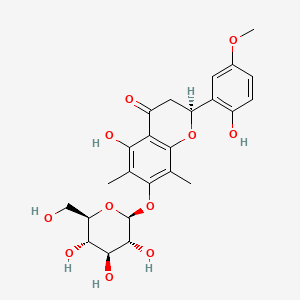
Myrciacitrin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myrciacitrin II is a flavanone glycoside that is (2S)-flavanone substituted by methyl groups at positions 6 and 8, hydroxy groups at positions 5 and 2', a methoxy group at position 5' and a beta-D-glucopyranosyloxy residue at position 7. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against alpha-glucosidase and aldose reductase. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an EC 1.1.1.21 (aldehyde reductase) inhibitor and a plant metabolite. It is a beta-D-glucoside, a dihydroxyflavanone, a monomethoxyflavanone, a flavanone glycoside and a monosaccharide derivative.
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitory Activity
Myrciacitrin II, along with other flavanone glucosides like myrciacitrins III, IV, and V, isolated from the leaves of Brazilian Myrcia multiflora, has been found to exhibit potent inhibitory activity on aldose reductase, an enzyme implicated in diabetic complications (Matsuda, Nishida, & Yoshikawa, 2002).
Antioxidant and Antidiabetic Effects
Studies have shown that myricitrin, a related compound, demonstrates significant antioxidant and antidiabetic effects. For instance, solid lipid nanoparticles containing myricitrin have shown potential in ameliorating diabetes-induced complications in mouse models (Ahangarpour, Oroojan, Khorsandi, Kouchak, & Badavi, 2018).
Anti-Inflammatory Activity
Quercitrin, a bioflavonoid similar to myricitrin, has demonstrated significant anti-inflammatory activity in experimental colitis models. This effect is linked to its influence on proinflammatory mediators, including nitric oxide (Camuesco, Comalada, Rodríguez-Cabezas, Nieto, Lorente, Concha, Zarzuelo, & Gálvez, 2004).
Antithrombotic Activity
Myricitrin isolated from Cercis chinensis leaves has been evaluated for its antithrombotic activity. The findings suggested significant antithrombotic effects, with an influence on various blood parameters and markers (He, Wang, Niu, Chen, Li, & Kang, 2019).
Diabetic Nephropathy Treatment
Myricitrin has been evaluated for its therapeutic potential against diabetic nephropathy, showcasing a hypoglycemic effect and improvement in glucose uptake, along with attenuation of oxidative stress and inflammation (Dua, Joardar, Chakraborty, Bhowmick, Saha, De Feo, & Dewanjee, 2021).
Reproductive System Disorders Treatment
In a study focused on male diabetic mice, myricitrin and solid lipid nanoparticles containing myricitrin were evaluated for their effects on diabetes-induced reproductive system disorders. The findings showed improvement in various reproductive parameters (Oroojan, Ahangarpour, Paknejad, Zareian, Hami, & Abtahi, 2019).
Anticancer Activity
Myricitrin has been studied for its inhibitory effect on the proliferation and transformation of carcinogenic cells, particularly in the context of prostate cancer. The compound demonstrated effective induction of apoptosis in cancer cell lines (Xu, Zhang, Ye, Xue, Shi, Pan, & Chen, 2013).
Propiedades
Número CAS |
203734-34-3 |
|---|---|
Nombre del producto |
Myrciacitrin II |
Fórmula molecular |
C24H28O11 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(2S)-5-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C24H28O11/c1-9-18(28)17-14(27)7-15(12-6-11(32-3)4-5-13(12)26)33-23(17)10(2)22(9)35-24-21(31)20(30)19(29)16(8-25)34-24/h4-6,15-16,19-21,24-26,28-31H,7-8H2,1-3H3/t15-,16+,19+,20-,21+,24-/m0/s1 |
Clave InChI |
NKSFQBQBCJYBBO-WUQIJIJDSA-N |
SMILES isomérico |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@@H](CC2=O)C4=C(C=CC(=C4)OC)O)O |
SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O |
SMILES canónico |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]-2-pyrrolidinone](/img/structure/B1198262.png)
![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)



